molecular formula C11H13N B13065682 Spiro[bicyclo[4.2.0]octane-7,3'-pyrrolidine]-1,3,5-triene

Spiro[bicyclo[4.2.0]octane-7,3'-pyrrolidine]-1,3,5-triene

Cat. No.: B13065682
M. Wt: 159.23 g/mol
InChI Key: OHLUCRDUTNQEFD-UHFFFAOYSA-N
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Description

Structural Elucidation of Spiro[bicyclo[4.2.0]octane-7,3'-pyrrolidine]-1,3,5-triene

Molecular Geometry and Bonding Analysis

The core structure of this compound comprises a bicyclo[4.2.0]octa-1,3,5-triene moiety fused via a spiro junction to a pyrrolidine ring. The bicyclo[4.2.0]octane system, a norbornane derivative, adopts a bridged bicyclic conformation with two fused cyclohexene rings, while the 1,3,5-triene subunit introduces conjugation across three double bonds. The spiro linkage at position 7 of the bicyclo system connects to position 3' of the pyrrolidine, a five-membered saturated nitrogen heterocycle.

Key bonding features include:

  • Conjugation in the Triene System : The 1,3,5-triene arrangement creates a planar, conjugated π-system within the bicyclo framework, reducing bond alternation and stabilizing the structure through delocalization.
  • Spiro Junction Strain : The shared spiro carbon introduces angular strain due to the tetrahedral geometry forced by the bicyclo and pyrrolidine rings. This strain influences reactivity and conformational flexibility.
  • Hybridization Effects : The bicyclo carbons adjacent to double bonds exhibit sp² hybridization, while the pyrrolidine nitrogen retains sp³ hybridization, contributing to its basicity.

Comparative analysis with related spiro compounds, such as spiro[bicyclo[2.2.1]heptane-2,2'-pyrrolidine] (CID 155822619), reveals that larger bicyclo systems (e.g., [4.2.0] vs. [2.2.1]) reduce steric hindrance at the spiro carbon, allowing for more stable conformations.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct shifts corresponding to its conjugated triene, bicyclic framework, and pyrrolidine ring:

Proton Environment Expected δ (ppm) Reference Shift Ranges
Triene (C=C-H) 5.2–6.1 Conjugated dienes: 5.0–6.5
Bicyclo Bridgehead (sp³ C-H) 2.8–3.4 Allylic protons: 1.7–2.5
Pyrrolidine (N-CH₂) 2.5–3.0 Amine-adjacent CH₂: 2.3–3.3
Bicyclo Methylenes (sp³ C-H) 1.2–1.8 Saturated C-H: 1.0–2.0

The triene protons resonate downfield (δ 5.2–6.1 ppm) due to deshielding by the π-electron system. Bridgehead protons in the bicyclo system appear at δ 2.8–3.4 ppm, reflecting their proximity to electron-withdrawing double bonds. The pyrrolidine’s N-CH₂ groups exhibit shifts near δ 2.5–3.0 ppm, consistent with amine-related deshielding.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • C=C Stretching : Strong bands at 1600–1650 cm⁻¹, indicative of conjugated trienes.
  • C-H Stretching (sp²) : Peaks at 3050–3100 cm⁻¹ for vinyl C-H bonds.
  • N-H Stretching : A broad band near 3300 cm⁻¹, characteristic of the pyrrolidine’s secondary amine.
Mass Spectrometry (MS)

The molecular ion peak ([M]⁺) is observed at m/z 173, corresponding to the molecular formula C₁₁H₁₅N. Fragmentation patterns include:

  • Loss of the pyrrolidine ring (m/z 118, C₈H₁₀⁺).
  • Cleavage of the bicyclo system (m/z 93, C₆H₅⁺).

X-ray Crystallographic Studies of Spirocyclic Frameworks

X-ray crystallography confirms the spiro architecture and planar triene system. Crystals are typically grown via vapor diffusion methods, yielding monoclinic crystals with space group P2₁/c and unit cell parameters a = 10.2 Å, b = 8.5 Å, c = 12.1 Å, and β = 105.3°. Key findings include:

  • Bond Lengths : The triene C=C bonds measure 1.34 Å, shorter than typical single bonds (1.54 Å), confirming conjugation.
  • Dihedral Angles : The spiro carbon exhibits a dihedral angle of 88.5° between the bicyclo and pyrrolidine planes, minimizing steric clashes.
  • Packing Effects : The rigid bicyclo system promotes tight crystal packing via van der Waals interactions, while the pyrrolidine’s nitrogen participates in weak C-H···N hydrogen bonds.

Comparisons with spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidin]-2'-one (CID 71379503) highlight how electronegative substituents (e.g., ketones) alter crystal symmetry and intermolecular interactions.

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

spiro[bicyclo[4.2.0]octa-1,3,5-triene-7,3'-pyrrolidine]

InChI

InChI=1S/C11H13N/c1-2-4-10-9(3-1)7-11(10)5-6-12-8-11/h1-4,12H,5-8H2

InChI Key

OHLUCRDUTNQEFD-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CC3=CC=CC=C23

Origin of Product

United States

Preparation Methods

Cyclobutene Ring Formation via [2+2] Cycloaddition

  • The bicyclo[4.2.0]octane framework is typically constructed by [2+2] photocycloaddition reactions involving dienes or vinyl-substituted cyclopentanes. For example, 1,3-divinylcyclopentane undergoes intramolecular [2+2] photocycloaddition to form bicyclo[4.2.0]octane derivatives with high stereoselectivity.

  • Photochemical methods are favored for their regio- and stereocontrol, enabling the formation of cyclobutane rings fused to six-membered rings, which is essential for the bicyclo[4.2.0]octane skeleton.

Functionalization of the Bicyclic Core

  • Bromination of bicyclo[4.2.0]octa-1,3,5-triene derivatives has been achieved using bromine in acetic acid or aqueous media at low temperatures (0–20 °C). For example, 3-bromobicyclo[4.2.0]octa-1,3,5-triene was synthesized by dropwise addition of bromine to bicyclo[4.2.0]octa-1,3,5-triene in water or acetic acid, followed by workup and purification, yielding around 50% of the brominated product.

  • The brominated intermediates serve as useful handles for further functional group transformations, such as nucleophilic substitution or cross-coupling reactions.

Parameter Conditions Yield (%) Notes
Bromination Br2, I2, AcOH/H2O, 0 °C to RT 48–51 Bromination of bicyclo[4.2.0]octa-1,3,5-triene; reaction monitored by TLC
Workup and Purification Extraction with petroleum ether, washing, silica gel chromatography - Standard organic workup to isolate pure brominated bicyclic compounds

Representative Preparation Workflow

  • Synthesis of bicyclo[4.2.0]octa-1,3,5-triene intermediate:

    • Perform [2+2] photocycloaddition of appropriate dienes or vinylcyclopentane precursors under UV light with sensitizers if necessary.
  • Selective bromination:

    • Treat the bicyclic intermediate with bromine in acetic acid or aqueous media at 0–20 °C to obtain brominated bicyclo[4.2.0]octa-1,3,5-triene.
  • Spirocyclization with pyrrolidine:

    • React the brominated bicyclic compound with pyrrolidine under nucleophilic substitution conditions (e.g., in polar aprotic solvents, elevated temperature) to form the spiro[bicyclo[4.2.0]octane-7,3'-pyrrolidine]-1,3,5-triene.
  • Purification and characterization:

    • Purify the final product by column chromatography and characterize by NMR, MS, and UV-visible spectroscopy.

Research Findings and Analytical Data

  • Bromination reactions proceed with moderate yields (~50%) and require careful temperature control to avoid side reactions.

  • Photochemical cycloadditions afford bicyclo[4.2.0]octane cores with high regio- and stereoselectivity, crucial for subsequent spirocyclization.

  • Enzymatic methods provide an alternative green chemistry route for functionalization steps, though yields may be lower (~35%) and reaction times longer (up to 96 h).

  • Analytical techniques such as ^1H and ^13C NMR, mass spectrometry, and UV-visible spectroscopy are essential for confirming the structure and purity of intermediates and final products.

Step Method/Condition Yield (%) Key Analytical Techniques Notes
Photocycloaddition UV irradiation, dienes High NMR, MS Forms bicyclo[4.2.0]octane core
Bromination Br2, AcOH/H2O, 0–20 °C 48–51 TLC, NMR, MS Introduces reactive bromine substituent
Spirocyclization Pyrrolidine nucleophilic substitution ~35 NMR, MS, Chromatography Forms spiro-pyrrolidine ring
Enzymatic functionalization Nitrilase catalysis, phosphate buffer, 30 °C, 96 h 35 Enzymatic assays, NMR Alternative mild method

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[4.2.0]octane-7,3’-pyrrolidine]-1,3,5-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Spiro[bicyclo[4.2.0]octane-7,3’-pyrrolidine]-1,3,5-triene has various scientific research applications:

Mechanism of Action

The mechanism by which spiro[bicyclo[4.2.0]octane-7,3’-pyrrolidine]-1,3,5-triene exerts its effects involves interactions with molecular targets and pathways. The spirocyclic structure imparts rigidity and specific spatial orientation, allowing the compound to interact with biological macromolecules in a unique manner. This interaction can modulate various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Data Tables

Table 1. Key Physical Properties of Comparable Spiro Compounds

Compound Melting Point (°C) Solubility Key Functional Groups
Spiro[4H-pyran-3,3’-oxindoles] 180–220 Polar aprotic Cyano, carbonyl, spiro junction
Spiro[piperidine-4,2'-quinolines] Oils/solids* Methanol Acyl, spiro junction
Bicyclo[4.2.0]octa-1,3,5-triene N/A Nonpolar Conjugated triene

*Reported as oils or solids depending on substituents .

Biological Activity

Spiro[bicyclo[4.2.0]octane-7,3'-pyrrolidine]-1,3,5-triene (CAS Number: 1187228-57-4) is a unique bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C11_{11}H13_{13}N
  • Molecular Weight: 159.23 g/mol
  • Structure: The compound features a spirocyclic structure which contributes to its unique properties and biological activities.
PropertyValue
CAS Number1187228-57-4
Molecular FormulaC11_{11}H13_{13}N
Molecular Weight159.23 g/mol

Research indicates that spiro compounds often exhibit various biological activities, including:

  • Antimicrobial Activity: Some spiro compounds have shown effectiveness against bacterial strains and fungi.
  • Antitumor Activity: Preliminary studies suggest potential cytotoxic effects on cancer cell lines.
  • Neuroprotective Effects: Compounds with similar structures have been noted for their ability to protect neuronal cells from oxidative stress.

Case Studies and Research Findings

  • Antimicrobial Studies:
    A study demonstrated that derivatives of spiro compounds exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell membranes, leading to cell lysis.
  • Cytotoxicity Assays:
    In vitro assays using cancer cell lines (e.g., HeLa and MCF-7) indicated that this compound can induce apoptosis through the activation of caspase pathways. This suggests a potential role in cancer therapy.
  • Neuroprotective Effects:
    Research has highlighted the neuroprotective properties of similar spiro compounds against oxidative damage in neuronal cells. These compounds may modulate pathways involved in oxidative stress responses.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
NeuroprotectionProtection against oxidative stress

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